1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzene, which undergoes a Friedel-Crafts alkylation reaction.
Reaction Conditions: The alkylation is performed using isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.
Isolation and Purification: The product is then isolated through standard extraction techniques and purified by recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia or thiourea in ethanol.
Major Products:
Oxidation: Formation of 1-(3-chloro-5-fluorophenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(3-chloro-5-fluorophenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactions: The presence of electron-withdrawing groups (chloro and fluoro) on the phenyl ring influences the reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-ol: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-Chloro-5-fluorophenyl)-2-propanol: Similar structure but with a primary alcohol group instead of a tertiary alcohol.
Uniqueness: 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-2-ol is unique due to its specific substitution pattern and the presence of a tertiary alcohol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity profiles.
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,13)6-7-3-8(11)5-9(12)4-7/h3-5,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOXECHYGLSPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC(=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.